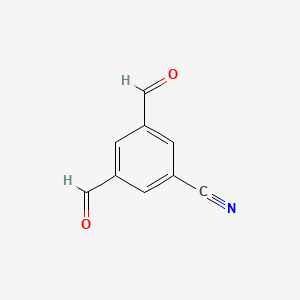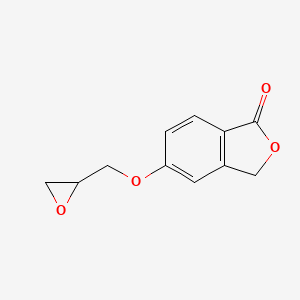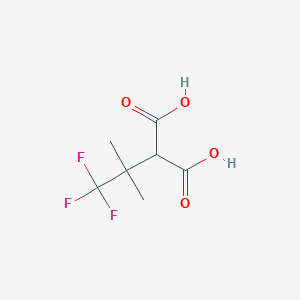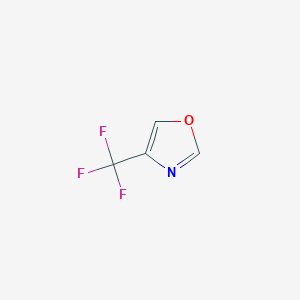
3-(tert-butoxy)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxy)-2,2-dimethylpropanoic acid (3-tBMP) is a synthetic carboxylic acid derived from the reaction of tert-butoxycarbonyl chloride (t-BOC) with 2,2-dimethylpropanoic acid. It is a colorless, water-soluble, and volatile liquid with a faint, pleasant odor. 3-tBMP has a variety of applications in scientific research and is used as a reagent for the synthesis of various compounds.
Applications De Recherche Scientifique
3-(tert-butoxy)-2,2-dimethylpropanoic acid is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of polymers and as a coating reagent for various surfaces.
Mécanisme D'action
3-(tert-butoxy)-2,2-dimethylpropanoic acid acts as an acid in organic reactions and is capable of forming esters, amides, and other derivatives. It is also capable of catalyzing a variety of organic reactions, including the formation of carbon-carbon bonds and the cleavage of ethers.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an antioxidant in certain cell systems. It has also been shown to have anti-inflammatory and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(tert-butoxy)-2,2-dimethylpropanoic acid has several advantages for use in laboratory experiments. It is a colorless, water-soluble, and volatile liquid, which makes it easy to handle and store. It is also relatively inexpensive and has a wide range of applications in scientific research. However, this compound is a volatile liquid and can easily evaporate, making it difficult to measure accurately.
Orientations Futures
There are several potential future directions for 3-(tert-butoxy)-2,2-dimethylpropanoic acid. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer’s and Parkinson’s. Another potential direction is to explore its potential as a reagent for the synthesis of polymers. Additionally, this compound could be used to develop new catalysts for organic reactions and to develop new coating reagents for various surfaces. Finally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
3-(tert-butoxy)-2,2-dimethylpropanoic acid is synthesized from the reaction of tert-butoxycarbonyl chloride (t-BOC) with 2,2-dimethylpropanoic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 0-25°C. The reaction is usually performed in a solvent, such as dichloromethane, and the product is isolated by distillation.
Propriétés
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)12-6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMDFRNKLZRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


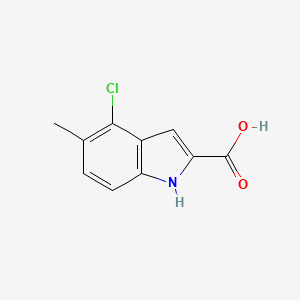
![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
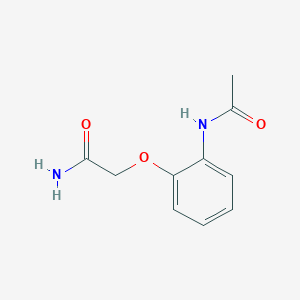



![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
